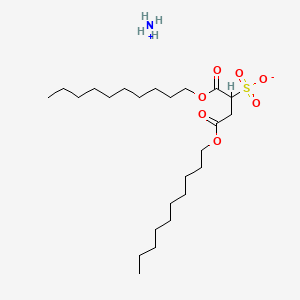

Ammonium 1,4-didecyl sulphonatosuccinate

Description

Properties

CAS No. |

94313-89-0 |

|---|---|

Molecular Formula |

C24H49NO7S |

Molecular Weight |

495.7 g/mol |

IUPAC Name |

azanium;1,4-didecoxy-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C24H46O7S.H3N/c1-3-5-7-9-11-13-15-17-19-30-23(25)21-22(32(27,28)29)24(26)31-20-18-16-14-12-10-8-6-4-2;/h22H,3-21H2,1-2H3,(H,27,28,29);1H3 |

InChI Key |

SOPRNXRDANZMOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Contextualization Within Surfactant Chemistry Research

Ammonium (B1175870) 1,4-didecyl sulphonatosuccinate is classified as an anionic surfactant. The fundamental characteristic of a surfactant molecule is its amphiphilic nature, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. In the case of Ammonium 1,4-didecyl sulphonatosuccinate, the hydrophilic portion is the sulphonatosuccinate group, and the hydrophobic portion consists of the two decyl (C10) alkyl chains. The ammonium ion serves as the counter-ion to the negatively charged sulfonate group.

Sulfosuccinate (B1259242) surfactants, as a class, are well-regarded in both industrial applications and academic research for their excellent surface-active properties. These properties include the ability to significantly lower the surface tension of water, act as effective emulsifiers for oil and water mixtures, and function as wetting and dispersing agents. researchgate.net They are often considered to be milder than many other anionic surfactants, which has led to their widespread use in personal care products. researchgate.net

Significance and Research Gaps for Ammonium 1,4 Didecyl Sulphonatosuccinate

This lack of specific research means that key physicochemical data for Ammonium (B1175870) 1,4-didecyl sulphonatosuccinate are not well-documented in academic publications. To provide some context, data for a closely related compound, ammonium 1,4-dinonyl sulphonatosuccinate, is presented in the table below. It is important to note that these values are for the dinonyl (C9) analogue and may differ from those of the didecyl (C10) compound.

| Property | Value (for Ammonium 1,4-dinonyl sulphonatosuccinate) |

| Molecular Formula | C22H45NO7S |

| Molecular Weight | 467.66 g/mol |

| Boiling Point | 595.7°C at 760 mmHg |

| Flash Point | 314.1°C |

| LogP | 6.62520 |

| Vapor Pressure | 9.9E-16 mmHg at 25°C |

| Data sourced from publicly available chemical databases for a related compound and should be considered as an estimation for Ammonium 1,4-didecyl sulphonatosuccinate. |

The primary research gap, therefore, is the comprehensive characterization of Ammonium 1,4-didecyl sulphonatosuccinate. This would include experimental determination of its CMC, surface tension reduction capabilities, emulsification efficiency, and its behavior in various solution conditions. Further research could also explore its potential applications in areas where other dialkyl sulfosuccinates have shown promise, such as in polymerization, formulation of personal care products, and enhanced oil recovery.

Advanced Analytical Techniques for Characterization and Quantification of Ammonium 1,4 Didecyl Sulphonatosuccinate

Spectroscopic Characterization Methodologies (e.g., NMR, IR, Mass Spectrometry for structural elucidation and purity assessment)

Spectroscopic techniques are fundamental for the primary identification and structural verification of Ammonium (B1175870) 1,4-didecyl sulphonatosuccinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural information by probing the magnetic properties of atomic nuclei. For Ammonium 1,4-didecyl sulphonatosuccinate, ¹H NMR would identify protons in the decyl chains, the succinate (B1194679) backbone, and the ammonium counterion. ¹³C NMR would complement this by identifying each unique carbon atom in the molecule. Two-dimensional NMR experiments, such as COSY and HSQC, can establish connectivity between protons and carbons, confirming the ester linkages at the 1- and 4-positions of the succinate moiety. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. wisc.edu The IR spectrum of Ammonium 1,4-didecyl sulphonatosuccinate would exhibit characteristic absorption bands confirming its key structural features.

Table 1: Expected IR Absorption Bands for Ammonium 1,4-Didecyl Sulphonatosuccinate

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Ammonium) | 3300-3000 | Stretching |

| C-H (Alkyl) | 2950-2850 | Stretching |

| C=O (Ester) | ~1735 | Stretching |

| S=O (Sulfonate) | ~1210 and ~1050 | Asymmetric & Symmetric Stretching |

| C-O (Ester) | ~1250-1100 | Stretching |

Mass Spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of the compound. wisc.edu Electrospray Ionization (ESI) is a particularly suitable technique. In negative ion mode (ESI-), the instrument would detect the didecyl sulphonatosuccinate anion, while in positive ion mode (ESI+), the ammonium cation (NH₄⁺) would be observed. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the compound's elemental formula. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information that confirms the connectivity of the ester and sulfonate groups. nih.govresearchgate.net

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are indispensable for separating Ammonium 1,4-didecyl sulphonatosuccinate from other components in a mixture and for its precise quantification.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier technique for the quantification of non-volatile surfactants like Ammonium 1,4-didecyl sulphonatosuccinate in complex matrices such as environmental water samples or commercial formulations. nih.govsemanticscholar.org Reversed-phase high-performance liquid chromatography (HPLC) is typically employed for separation, utilizing columns like C18. jyu.fichromforum.org

The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile (B52724) or methanol. ekb.eg This allows for the efficient separation of the target analyte from matrix interferences. The mass spectrometer, often a triple quadrupole or a high-resolution Orbitrap system, serves as a highly sensitive and selective detector. researchgate.net Data acquisition is commonly performed in negative ESI mode, monitoring for the specific mass-to-charge ratio (m/z) of the didecyl sulphonatosuccinate anion. nih.gov This approach provides excellent sensitivity, with method detection limits often reaching the parts-per-billion (ng/L) range. nih.gov

Table 2: Typical LC-MS Parameters for Dialkyl Sulfosuccinate (B1259242) Analysis

| Parameter | Typical Condition | Purpose |

| Chromatography | ||

| Column | Reversed-Phase C18 or C8 | Separation based on hydrophobicity |

| Mobile Phase A | Water with buffer (e.g., Ammonium Formate) | Aqueous component for polar elution |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for nonpolar elution |

| Flow Rate | 0.2 - 0.5 mL/min | Controls retention time and separation efficiency |

| Injection Volume | 5 - 20 µL | Amount of sample introduced for analysis |

| Mass Spectrometry | ||

| Ionization Source | Heated Electrospray Ionization (HESI) | Creates gas-phase ions from the analyte |

| Polarity | Negative Ion Mode | Detects the anionic sulfosuccinate moiety |

| Detection Mode | Selected Ion Monitoring (SIM) or MS/MS | High selectivity and sensitivity for quantification |

While Ammonium 1,4-didecyl sulphonatosuccinate itself is not volatile enough for direct GC analysis, gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a critical tool for assessing the purity of the compound by identifying and quantifying volatile and semi-volatile impurities. thermofisher.com These impurities can originate from the manufacturing process, such as residual starting materials or byproducts.

Potential impurities that can be analyzed by GC-MS include unreacted decanol (B1663958) (1-decanol and/or 2-decanol, depending on the synthesis route) and precursors to the succinate headgroup. The analysis typically involves a capillary column and a temperature-programmed oven to separate compounds based on their boiling points and polarity. thermofisher.com The mass spectrometer identifies the separated compounds by comparing their mass spectra to established libraries (e.g., NIST). thermofisher.com This technique is crucial for quality control in the synthesis of the surfactant.

Table 3: Potential Volatile Impurities in Ammonium 1,4-Didecyl Sulphonatosuccinate Synthesis

| Impurity | Chemical Formula | Role in Synthesis | Analytical Method |

| 1-Decanol (B1670082) | C₁₀H₂₂O | Reactant (Alcohol) | GC-MS |

| Maleic Anhydride (B1165640) | C₄H₂O₂ | Reactant (Precursor) | GC-MS (after derivatization) |

| Fumaric Acid | C₄H₄O₄ | Isomer of Maleic Acid | GC-MS (after derivatization) |

Microscopic and Scattering Techniques for Supramolecular Structure Elucidation

In solution, surfactants like Ammonium 1,4-didecyl sulphonatosuccinate self-assemble into various supramolecular structures (e.g., micelles, vesicles). Microscopic and scattering techniques are employed to visualize and characterize these aggregates.

Electron microscopy techniques provide direct visual evidence of the shape and structure of surfactant aggregates. eag.com

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of the aggregates. frontiersin.org To visualize these soft matter structures, cryogenic TEM (cryo-TEM) is often used, where the sample is flash-frozen to preserve the native morphology of the aggregates in solution. This allows for the direct observation of spherical or cylindrical micelles, bilayers of vesicles, or other complex phases. mdpi.com

Scanning Electron Microscopy (SEM) provides information about the surface morphology and texture of the sample. carleton.edu While less suited for imaging aggregates in their native solution state, SEM can be used to study the structure of the dried surfactant or its arrangement on a surface. It generates detailed three-dimensional-like images by scanning the surface with a focused beam of electrons. carleton.edu

Scattering techniques provide quantitative data on the average size, size distribution, and shape of surfactant aggregates in solution.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in suspension. researchgate.net It measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the aggregates. researchgate.net From these fluctuations, the hydrodynamic radius (Rₕ) of the micelles or vesicles can be calculated using the Stokes-Einstein equation. DLS is particularly useful for measuring average particle size and assessing the polydispersity of the system. muser-my.com

Small-Angle X-ray Scattering (SAXS) provides more detailed structural information than DLS. xenocs.com By analyzing the pattern of X-rays scattered at very small angles from the sample, one can determine not only the size but also the shape (e.g., spherical, ellipsoidal, cylindrical) and internal structure (e.g., core-shell) of the aggregates. nih.gov Analysis of SAXS data can also yield information about the aggregation number (the number of surfactant molecules per micelle) and the interactions between aggregates in solution. researchgate.net

Table 4: Comparison of DLS and SAXS for Surfactant Aggregate Characterization

| Feature | Dynamic Light Scattering (DLS) | Small-Angle X-ray Scattering (SAXS) |

| Primary Measurement | Fluctuation of scattered light intensity | Angular-dependent scattered X-ray intensity |

| Information Obtained | Hydrodynamic radius (Rₕ), size distribution, polydispersity index | Radius of gyration (R₉), particle shape, internal structure (core-shell), aggregation number |

| Sample State | Dilute suspensions/solutions | Solutions, gels, solids, powders |

| Advantages | Rapid, non-invasive, good for average size | Provides detailed shape and internal structural information, less sensitive to dust/large aggregates |

| Limitations | Sensitive to large aggregates/impurities, assumes spherical shape for basic analysis | Requires more complex data analysis and modeling, typically requires a synchrotron source for high-quality data |

Environmental Chemistry and Degradation Pathways of Ammonium 1,4 Didecyl Sulphonatosuccinate

Biodegradation Pathways and Metabolite Identification of Sulphonatosuccinate Compounds

The ester linkages in the sulphosuccinate molecule are key to its biodegradability, making it susceptible to microbial breakdown under both aerobic and anaerobic conditions.

Dialkyl sulphosuccinates are generally considered to be readily biodegradable in aerobic environments. The rate of this degradation is influenced by factors such as the length of the alkyl chains and the ambient conditions. Studies on a series of alkyl sulphosuccinates have shown that the primary biodegradation process can be described by first-order reaction kinetics. The rate of degradation varies with the length of the carbon chain; for linear esters, the rate constants were observed to decrease as the chain length increased beyond six carbons (C6 > C8 >> C13) nih.gov. This suggests that the C10 chains of didecyl sulphosuccinate would allow for efficient aerobic biodegradation.

In cold seawater environments, relevant for deep-sea or Arctic conditions, the biotransformation of dioctyl sodium sulphosuccinate (DOSS) has been shown to be rapid following a lag period of 16 days nih.gov. The degradation half-life is highly dependent on concentration, as detailed in the table below.

| Initial Concentration (mg/L) | Degradation Half-Life (days) | Reference |

|---|---|---|

| 1 | 4.1 | nih.gov |

| 50 | >500 | nih.gov |

Under anaerobic conditions, sulphosuccinates with linear alkyl chains are also subject to ultimate biodegradation nih.gov. The presence of ester bonds in their structure facilitates cleavage by microbial enzymes without the need for molecular oxygen. However, sulphosuccinates with branched alkyl chains exhibit significantly lower rates of anaerobic mineralization, with ultimate biodegradation often below 50% nih.gov. Given that "didecyl" typically implies linear C10 chains, ammonium (B1175870) 1,4-didecyl sulphonatosuccinate is expected to be biodegradable under anaerobic conditions found in environments like buried sediments and sludge digesters.

The introduction of surfactants into an environment can significantly alter the structure and function of the native microbial communities. The presence and biodegradation of a specific surfactant can select for microorganisms capable of utilizing it as a substrate, leading to shifts in population dynamics processcleaningsolutions.comnih.govnih.gov.

Studies have successfully isolated microorganisms capable of degrading sulphosuccinates. A mixed bacterial culture obtained from soil microorganisms was shown to be effective in the primary biodegradation of sodium alkyl sulphosuccinates; this culture was predominantly composed of Gram-negative psychrophilic bacteria exhibiting proteolytic, lipolytic, and ammonifying activities nih.gov. Furthermore, a specific bacterium, designated Pseudomonas sp. BS1, was isolated from activated sewage sludge and demonstrated the ability to use sulphosuccinate as its sole source of carbon and energy . This indicates that specific microbial species can thrive in the presence of sulphosuccinates and are responsible for their degradation. The biotransformation of surfactants can also produce metabolites that have their own distinct impacts on microbial community structure and function processcleaningsolutions.com.

Environmental Fate and Transport Modeling

The movement of ammonium 1,4-didecyl sulphonatosuccinate through the environment is governed by its partitioning between water, soil, sediment, and air.

Sorption to soil and sediment is a primary factor controlling the environmental mobility of surfactants geoscienceworld.orgepa.gov. As an anionic surfactant, the sorption of the didecyl sulphonatosuccinate anion is primarily driven by hydrophobic interactions between its long alkyl tails and the organic carbon fraction of soil and sediment nih.gov. The negatively charged sulphonate head group can experience electrostatic repulsion from the typically negative surfaces of clay and organic matter, which generally results in lower sorption compared to cationic surfactants ifpenergiesnouvelles.com.

| Factor | Influence on Sorption | Mechanism | Reference |

|---|---|---|---|

| Alkyl Chain Length | Increased length leads to increased sorption | Stronger hydrophobic interactions with soil organic matter | geoscienceworld.org |

| Soil Organic Carbon | Higher organic carbon content leads to increased sorption | Provides more hydrophobic sites for partitioning | chemsafetypro.comecetoc.org |

| Clay Surface Charge | Negative charge can cause electrostatic repulsion, reducing sorption | Repulsion between anionic headgroup and negatively charged clay surfaces | ifpenergiesnouvelles.com |

The potential for a chemical to leach through the soil profile into groundwater is inversely related to its sorption tendency. Given that anionic surfactants generally exhibit weaker sorption than cationic surfactants, they are considered to have a higher potential for mobility geoscienceworld.org. However, the mobility of sulphonatosuccinates is significantly retarded by adsorption mechanisms geoscienceworld.org.

Volatilization from water or soil surfaces is not considered a significant environmental fate pathway for ammonium 1,4-didecyl sulphonatosuccinate. As an ionic salt, it has an extremely low vapor pressure and is essentially non-volatile nih.govresearchgate.net. Surfactants in aqueous solution tend to accumulate at the air-water interface, but their ionic nature prevents them from readily escaping into the atmosphere.

In the unlikely event that the compound enters the atmosphere, it is expected to exist primarily in the particulate phase rather than as a vapor . Any minor fraction in the vapor phase would be susceptible to degradation by photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of 18 hours for DOSS . Due to its low volatility, long-range atmospheric transport is not a relevant concern for this compound.

Photolytic and Hydrolytic Stability under Environmental Conditions

The environmental persistence of Ammonium 1,4-didecyl sulphonatosuccinate is significantly influenced by its susceptibility to photolytic and hydrolytic degradation. As a member of the dialkyl sulfosuccinate (B1259242) class of compounds, its stability is largely governed by the ester linkages within its molecular structure. Due to a lack of specific studies on Ammonium 1,4-didecyl sulphonatosuccinate, data from closely related dialkyl sulfosuccinates, such as dioctyl sodium sulfosuccinate (DOSS), are often used to model its environmental behavior.

Dialkyl sulfosuccinates are theoretically susceptible to hydrolysis, particularly under acidic conditions, due to the presence of ester bonds. cir-safety.orgcir-safety.org Studies on DOSS have shown that this compound can undergo both hydrolysis and photodegradation. nih.gov The rate of these degradation processes is dependent on environmental factors such as pH and the presence of sunlight. nih.gov

Photodegradation of DOSS has been observed to be significantly faster under ultraviolet (UV) light at a wavelength of 254 nm, with a half-life measured in hours. nih.gov However, under more environmentally relevant light sources, such as a 350 nm lamp or a solar simulator, the photodegradation is slower, with half-lives extending to days. nih.gov This indicates that sunlight plays a crucial role in the breakdown of this class of compounds in surface waters.

Hydrolysis of DOSS also contributes to its degradation, although at a slower rate compared to rapid photodegradation under certain UV conditions. The aqueous base-catalyzed hydrolysis half-life for DOSS has been reported to be 243 days at a pH of 8 and extends to 6.7 years at a neutral pH of 7. researchgate.net Analysis of samples from both hydrolysis and photo-irradiation experiments of DOSS has revealed the formation of a common degradation product, identified as a compound where one of the octyl groups is substituted by a hydroxyl group. nih.gov This suggests a stepwise degradation pathway for dialkyl sulfosuccinates in the environment.

| Light Source | Condition | Half-life of DOSS | Reference |

|---|---|---|---|

| Ultraviolet Light (254 nm) | Pure Water and Seawater | Hours | nih.gov |

| UV Lamp (350 nm) | Pure Water and Seawater | Days | nih.gov |

| Solar Simulator | Pure Water and Seawater | Days | nih.gov |

Bioavailability and Environmental Distribution in Model Ecosystems

The bioavailability and environmental distribution of Ammonium 1,4-didecyl sulphonatosuccinate are dictated by its physicochemical properties as an anionic surfactant. Its movement and partitioning in ecosystems are primarily governed by processes such as sorption to soil and sediment, and its potential for bioaccumulation in organisms. researchgate.netbeamreach.org

In general, anionic surfactants exhibit lower sorption to soil and sediment compared to nonionic and cationic surfactants. researchgate.net The sorption of a surfactant is influenced by various factors including its chemical structure, the nature of the soil or sediment (e.g., organic carbon content, clay content), and environmental parameters like pH. beamreach.orgnm.gov For anionic surfactants, sorption tends to be positively correlated with the organic carbon content and cation exchange capacity of the soil. nih.gov The mobility of anionic surfactants in soil can be considerable, and their movement is influenced by soil parameters. nm.gov

Once in the aquatic environment, the distribution of anionic surfactants can be observed in different compartments. Studies in coastal environments have shown that anionic surfactants can be more concentrated in the sea surface microlayer compared to the subsurface water. proquest.com This accumulation at the air-water interface can influence their transport and fate.

The potential for bioaccumulation is a key aspect of bioavailability. For anionic surfactants, bioconcentration factors (BCFs) have been measured in aquatic organisms such as rainbow trout. acs.org These studies have shown a range of BCF values depending on the specific structure of the surfactant, particularly the length of the alkyl chain. acs.org For a series of anionic surfactants, BCFs were found to range from 0.04 L/kg for a C10-sulfonate to 1370 L/kg for a C16-sulfonate, demonstrating a strong correlation between lipophilicity and bioaccumulation potential. acs.org Biotransformation has been identified as a dominant mechanism for the elimination of these surfactants from fish. acs.org It is important to note that obtaining reliable BCF data for surfactants can be challenging due to their surface-active properties. eosca.eueosca.eu

| Anionic Surfactant | Organism | Bioconcentration Factor (BCF) (L/kg wet weight) | Reference |

|---|---|---|---|

| C10-Sulfonate (C10SO3) | Rainbow Trout | 0.04 | acs.org |

| C16-Sulfonate (C16SO3) | Rainbow Trout | 1370 | acs.org |

Theoretical and Computational Studies on Ammonium 1,4 Didecyl Sulphonatosuccinate Systems

Molecular Dynamics Simulations of Interfacial Adsorption and Aggregation

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of surfactant molecules at interfaces and their self-assembly into aggregates like micelles. For ammonium (B1175870) 1,4-didecyl sulphonatosuccinate, MD simulations can model the interactions between the surfactant molecules, water, and other phases (e.g., oil or air) to predict how they arrange themselves at an interface and in bulk solution.

In a typical MD simulation, a system is set up with a defined number of surfactant molecules, water molecules, and any other relevant species in a simulation box with periodic boundary conditions. The interactions between atoms are described by a force field, and the classical equations of motion are solved iteratively to track the trajectory of each atom over time. From these trajectories, various properties can be calculated.

Detailed Research Findings:

Simulations on structurally similar dialkyl sulfosuccinate (B1259242) surfactants, such as dioctyl sodium sulfosuccinate (AOT), have provided foundational knowledge. researchgate.netrsc.orgrsc.org These studies reveal that the two alkyl chains (in this case, decyl chains) and the polar headgroup, consisting of the sulfonate and ester groups along with the ammonium counterion, dictate the surfactant's behavior. At an oil-water interface, the decyl chains are expected to penetrate the oil phase, while the hydrophilic headgroup remains in the aqueous phase, leading to a reduction in interfacial tension.

The aggregation behavior, particularly the critical micelle concentration (CMC), is a key parameter that can be investigated using MD simulations. By simulating the system at various surfactant concentrations, the formation of micelles can be observed, and the CMC can be estimated. The shape and size of the micelles formed by ammonium 1,4-didecyl sulphonatosuccinate would also be a subject of these simulations. Thermodynamic parameters for micellization, such as the free energy of micellization, can be calculated, indicating that the process is spontaneous. rsc.org

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of Ammonium 1,4-Didecyl Sulphonatosuccinate

| Parameter | Simulated Value | Description |

| Area per Molecule at Interface | 65 Ų | The average area occupied by a single surfactant molecule at the oil-water interface. |

| Aggregation Number | 55 | The average number of surfactant molecules in a single micelle in aqueous solution. |

| Radius of Gyration of Micelle | 2.2 nm | A measure of the size of the micelle. |

| Self-Diffusion Coefficient | 2.5 x 10⁻⁶ cm²/s | The rate at which surfactant molecules move within the bulk aqueous phase. frontiersin.org |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a simulation, based on studies of similar surfactants.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For ammonium 1,4-didecyl sulphonatosuccinate, DFT calculations can provide detailed information about the molecule's geometry, charge distribution, and orbital energies, which are fundamental to understanding its chemical behavior. up.ac.zaaljest.net

DFT calculations solve the Schrödinger equation for a multi-electron system by using the electron density as the fundamental variable, which simplifies the calculation compared to traditional wave function-based methods. These calculations can be performed for an isolated surfactant molecule in a vacuum or in the presence of a solvent model to account for hydration effects.

Detailed Research Findings:

DFT studies on similar anionic surfactants have shown that the negative charge is not localized solely on the sulfonate group but is distributed over the entire polar headgroup. aljest.net This charge distribution is crucial for the surfactant's interaction with its ammonium counterion, water molecules, and other surfactant molecules. The geometry of the headgroup, including bond lengths and angles, can be optimized to find the most stable conformation.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters obtained from DFT calculations. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. These calculations can also predict the molecule's dipole moment, which influences its interaction with polar solvents like water. up.ac.za

Table 2: Illustrative Electronic Properties of Ammonium 1,4-Didecyl Sulphonatosuccinate from Hypothetical DFT Calculations

| Property | Calculated Value (in vacuo) | Calculated Value (in water) | Significance |

| HOMO Energy | -6.8 eV | -7.1 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | -0.3 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.3 eV | 6.8 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 12.5 D | 15.8 D | Measures the polarity of the molecule and its interaction with polar solvents. up.ac.za |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation, based on studies of similar surfactants.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its physicochemical properties. nih.gov For ammonium 1,4-didecyl sulphonatosuccinate, QSPR models can be developed to predict properties such as critical micelle concentration (CMC), surface tension at the CMC (γ_cmc), and hydrophile-lipophile balance (HLB). mdpi.commdpi.com

QSPR models are built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors are numerical representations of the molecule's structure and can be topological, geometrical, electronic, or constitutional. Then, a statistical method, such as multiple linear regression or machine learning algorithms, is used to find a mathematical relationship between the descriptors and the experimental property of interest.

Detailed Research Findings:

For a surfactant like ammonium 1,4-didecyl sulphonatosuccinate, relevant descriptors would include the molecular weight, the number of carbon atoms in the alkyl chains, the presence of specific functional groups (ester, sulfonate), and quantum-chemical descriptors like the HOMO-LUMO gap and dipole moment. mdpi.com By training a QSPR model on a dataset of known sulfosuccinate surfactants, a predictive equation can be derived.

For instance, a hypothetical QSPR model for predicting the pCMC (-log(CMC)) of dialkyl sulfosuccinates might take the form:

pCMC = c₀ + c₁(Number of Carbons) + c₂(Molecular Weight) + c₃*(Dipole Moment)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model would allow for the rapid estimation of the CMC of ammonium 1,4-didecyl sulphonatosuccinate without the need for extensive experimental measurements. The accuracy of the model depends on the quality and diversity of the training data.

Table 3: Illustrative QSPR Model for Predicting pCMC of Dialkyl Sulfosuccinates

| Descriptor | Coefficient | Value for Ammonium 1,4-Didecyl Sulphonatosuccinate | Contribution to pCMC |

| Intercept (c₀) | 1.20 | - | 1.20 |

| Number of Carbons (c₁) | 0.15 | 24 | 3.60 |

| Molecular Weight (c₂) | -0.005 | 485.78 | -2.43 |

| Dipole Moment (c₃) | 0.08 | 15.8 D | 1.26 |

| Predicted pCMC | 3.63 |

Note: This table presents a hypothetical QSPR model and its application to predict the pCMC of ammonium 1,4-didecyl sulphonatosuccinate. The coefficients and predicted value are for illustrative purposes.

Environmental Fate Modeling and Predictive Risk Assessment Methodologies

Environmental fate modeling uses computational approaches to predict the distribution, transformation, and persistence of chemicals in the environment. For ammonium 1,4-didecyl sulphonatosuccinate, these models are crucial for conducting a predictive risk assessment. mst.dknih.gov They estimate the potential concentrations in various environmental compartments such as water, soil, and sediment. researchgate.net

These models integrate the physicochemical properties of the surfactant (e.g., water solubility, vapor pressure, octanol-water partition coefficient) with environmental parameters (e.g., river flow rates, soil composition) to simulate its environmental behavior. Biodegradation is a key process for anionic surfactants, and its rate is an important input for these models. mst.dkresearchgate.net

Detailed Research Findings:

Anionic surfactants like sulfosuccinates are generally known to be readily biodegradable. mst.dk Environmental fate models would likely predict that after use and disposal down the drain, a significant portion of ammonium 1,4-didecyl sulphonatosuccinate would be removed in wastewater treatment plants through biodegradation and sorption to sludge. mst.dkresearchgate.net

Predictive risk assessment methodologies compare the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). The PNEC is derived from ecotoxicity data. If the PEC/PNEC ratio is less than 1, the risk is generally considered to be low. For ammonium 1,4-didecyl sulphonatosuccinate, ecotoxicity data on related sulfosuccinates would be used to estimate its PNEC.

Table 4: Illustrative Output of an Environmental Fate Model for Ammonium 1,4-Didecyl Sulphonatosuccinate

| Environmental Compartment | Predicted Environmental Concentration (PEC) | Predicted No-Effect Concentration (PNEC) | PEC/PNEC Ratio |

| Surface Water (River) | 0.05 mg/L | 0.5 mg/L | 0.1 |

| Sediment | 1.2 mg/kg | 15 mg/kg | 0.08 |

| Soil (from sludge application) | 2.5 mg/kg | 30 mg/kg | 0.083 |

Note: The data in this table is illustrative and represents a potential outcome of an environmental fate and risk assessment model based on the properties of similar anionic surfactants.

Derivatization and Structure Activity Relationship Sar Studies for Ammonium 1,4 Didecyl Sulphonatosuccinate Analogues

Impact of Alkyl Chain Length and Branching on Interfacial Properties

The nature of the hydrophobic alkyl chains is a primary determinant of a surfactant's effectiveness at interfaces. Both the length and the degree of branching of these chains play a pivotal role in dictating properties such as the critical micelle concentration (CMC), surface tension at the CMC (γCMC), and the packing of surfactant molecules at interfaces.

Increasing the length of linear alkyl chains in dialkyl sulphonatosuccinates generally leads to a decrease in the CMC. This is because longer hydrophobic chains have a greater thermodynamic drive to move from the aqueous phase to the air-water interface or into a micellar core, a phenomenon driven by the hydrophobic effect. Consequently, less surfactant is required to saturate the interface and initiate micelle formation. nih.gov For instance, the CMC of sodium dodecyl sulfate (B86663) is significantly lower than that of sodium octyl sulfate. wikipedia.org Conversely, an increase in alkyl chain length can sometimes lead to a slight increase in the surface tension at the CMC. bohrium.com This is attributed to the less efficient packing of the bulkier hydrophobic groups at the interface.

Branching in the alkyl chains has a pronounced effect on the interfacial properties of sulphonatosuccinate surfactants. Branched chains increase the cross-sectional area of the hydrophobic tail, which disrupts the orderly packing of the surfactant molecules at the air-water interface and within micelles. This steric hindrance generally leads to a higher CMC compared to their linear isomers, as more molecules are required to achieve the necessary hydrophobic aggregation for micelle formation. researchgate.netcosmeticsandtoiletries.com However, branching can also enhance the surfactant's wetting properties. For example, the diester of 2-ethylhexanol, a branched alcohol, is known for its excellent wetting capabilities. researchgate.net The increased branching can also lead to a decrease in the Krafft temperature, the temperature at which the surfactant's solubility equals its CMC. Below the Krafft point, the surfactant is largely insoluble and exists in a hydrated crystalline form. researchgate.net

The following interactive data table summarizes the effect of alkyl chain structure on the interfacial properties of dialkyl sulphonatosuccinate analogues.

| Alkyl Chain Structure | Effect on Critical Micelle Concentration (CMC) | Effect on Surface Tension at CMC (γCMC) | Effect on Wetting Properties | Effect on Krafft Temperature |

|---|---|---|---|---|

| Increasing Linear Chain Length | Decreases | Slight Increase or Remains Constant | Generally Improves | Increases |

| Increased Branching | Increases | May Increase | Significantly Improves | Decreases |

Influence of Counterions on Self-Assembly and Solution Behavior

The counterion associated with the anionic sulphonatosuccinate headgroup plays a significant role in modulating the surfactant's self-assembly and solution behavior. The size, hydration, and charge density of the counterion influence the electrostatic interactions between the surfactant headgroups, which in turn affects micelle formation, size, and shape.

The nature of the counterion affects the degree of its binding to the micellar surface. Smaller, more charge-dense ions like sodium (Na+) are more strongly hydrated and tend to bind more tightly to the anionic headgroups at the micelle surface. This increased binding neutralizes the electrostatic repulsion between the headgroups more effectively, which promotes the formation of micelles at a lower concentration, thus lowering the CMC. In contrast, larger, less charge-dense counterions like ammonium (B1175870) (NH4+) or tetraalkylammonium ions are less hydrated and bind less strongly. This results in greater electrostatic repulsion between the headgroups, leading to a higher CMC and a higher degree of micelle ionization. researchgate.netcsun.edu

The size of the counterion can also sterically hinder the packing of surfactant molecules into micelles, which affects the aggregation number (the number of surfactant molecules in a single micelle). For dodecyl sulfate surfactants, it has been observed that as the radius of the counterion increases (from sodium to cesium to tetraalkylammonium), the aggregation number at a given temperature can decrease, contrary to what would be expected based on CMC values alone. researchgate.netcsun.edu This suggests that larger counterions can limit micelle size and growth. csun.edu

The Krafft temperature is also influenced by the counterion. A more strongly binding counterion can lead to a higher Krafft temperature, as it stabilizes the crystalline state of the surfactant.

The interactive data table below illustrates the influence of different counterions on the self-assembly and solution behavior of anionic surfactants, providing a basis for understanding the behavior of ammonium 1,4-didecyl sulphonatosuccinate.

| Counterion | Hydrated Radius (Approx. pm) | Expected Effect on CMC (vs. Na+) | Expected Effect on Aggregation Number (vs. Na+) | Expected Effect on Krafft Temperature (vs. Na+) |

|---|---|---|---|---|

| Sodium (Na+) | 358 | Reference | Reference | Reference |

| Ammonium (NH4+) | 143 | Slight Increase | Slight Decrease | Likely Similar or Slightly Lower |

| Tetramethylammonium (TMA+) | 290 | Increase | Decrease | Lower |

| Tetraethylammonium (TEA+) | 390 | Significant Increase | Significant Decrease | Lower |

Modification of the Succinate (B1194679) Moiety and its Effects on Compound Functionality

The succinate moiety forms the core of the hydrophilic headgroup and its structure is fundamental to the surfactant's properties. Modifications to this part of the molecule are primarily achieved during the synthesis process, which typically involves a two-step procedure.

The synthesis of dialkyl sulphonatosuccinates begins with the esterification of maleic anhydride (B1165640) with two equivalents of an alcohol, in this case, decyl alcohol. neutronco.com This reaction forms a dialkyl maleate (B1232345). The crucial second step is the sulfonation of the double bond in the maleate precursor using a sulfonating agent such as sodium bisulfite. lamberti.com This addition reaction introduces the sulfonate group and transforms the hydrophobic maleate into an amphiphilic sulphonatosuccinate. neutronco.comresearchgate.net

The functionality of the resulting surfactant is inherently tied to the succinate structure created in this process. The presence of two ester linkages makes the surfactant susceptible to hydrolysis, particularly under highly acidic or alkaline conditions. chemicalbook.com Hydrolysis of one or both ester groups would lead to the formation of a monoester or the sulphonatosuccinic acid itself, respectively. This would dramatically alter the hydrophilic-lipophilic balance (HLB) of the molecule, making it more hydrophilic and affecting its surface activity and emulsifying properties.

While post-synthesis modification of the succinate ring itself is not common, the initial choice of precursor (maleic anhydride) dictates the fundamental structure. The esterification and sulfonation reactions are the key steps where the functionality is built into the molecule. neutronco.comresearchgate.net For instance, reacting maleic anhydride with ethoxylated fatty alcohols before sulfonation results in sulfosuccinate (B1259242) monoesters that carry both a polyoxyethylene chain and an anionic group, offering both steric and electrostatic stabilization in emulsions. lamberti.com The integrity of the ester linkages in the final succinate structure is therefore critical for maintaining the intended surfactant properties.

Emerging Research Directions and Future Perspectives in Ammonium 1,4 Didecyl Sulphonatosuccinate Science

Integration in Advanced Materials Science Research

Ammonium (B1175870) 1,4-didecyl sulphonatosuccinate is being investigated for its utility in the fabrication of advanced materials, particularly in templating, emulsion polymerization, and as a key component in functional coatings.

Templating: The self-assembly properties of surfactants are crucial for their use as structure-directing agents or templates in the synthesis of porous materials with controlled architectures. While specific research on Ammonium 1,4-didecyl sulphonatosuccinate as a templating agent is still emerging, the broader class of dialkyl sulfosuccinates has shown promise in this area. The unique molecular geometry of this compound, with its two bulky alkyl chains, could facilitate the formation of distinct micellar structures, which can serve as templates for creating mesoporous silica (B1680970) or polymer networks with tailored pore sizes and distributions. Future research is expected to explore its efficacy in creating novel nanomaterials for catalysis, separation, and drug delivery applications.

Emulsion Polymerization: Dialkyl sulfosuccinates are recognized as effective primary emulsifiers in emulsion polymerization, a process used to produce a wide range of polymers. pcimag.comresearchgate.net These surfactants are known to produce latexes with low coagulum, small particle sizes, and a narrow particle size distribution. pcimag.com The use of Ammonium 1,4-didecyl sulphonatosuccinate in this process could offer advantages in the synthesis of specialized polymers for paints, adhesives, and coatings. pcc.euunivarsolutions.com Its ability to form stable emulsions of hydrophobic monomers in water is a key attribute. The polymerization process typically occurs within the micelles formed by the surfactant, and the characteristics of the surfactant directly influence the kinetics of the polymerization and the properties of the final polymer.

Functional Coatings: In the realm of functional coatings, surfactants play a critical role in improving properties such as flow, leveling, and wetting. pcimag.com Ammonium 1,4-didecyl sulphonatosuccinate, with its ability to significantly reduce surface tension, is a candidate for inclusion in advanced coating formulations. pcc.eu Research is anticipated in its application in developing antifouling coatings, where the quaternary ammonium group could provide biocidal properties, and in self-healing coatings, where the surfactant could aid in the encapsulation and release of healing agents. mdpi.comnih.gov

Role in Membrane Mimetic Systems and Liposome (B1194612) Stabilization

The interaction of surfactants with lipid bilayers is a fundamental area of research with implications for drug delivery and understanding biological processes.

Membrane Mimetic Systems: Surfactants are often used to create artificial membrane systems, or membrane mimetics, which are simplified models for studying the complex behavior of biological membranes. The incorporation of surfactants like Ammonium 1,4-didecyl sulphonatosuccinate into lipid bilayers can alter the membrane's physical properties, such as fluidity and permeability. While direct studies on this specific compound are limited, research on similar ionic surfactants suggests that they can induce changes in lipid packing and phase behavior. Understanding these interactions is crucial for developing a deeper knowledge of how exogenous molecules affect cell membranes.

Liposome Stabilization: Liposomes are vesicular structures composed of lipid bilayers that are widely used as drug delivery vehicles. mdpi.com A significant challenge in their application is maintaining their stability during storage and in biological environments. The inclusion of certain surfactants can enhance liposome stability. For instance, the encapsulation of drugs within liposomes can be improved by using ammonium sulfate (B86663) gradients. nih.gov Furthermore, the functionalization of liposome surfaces with quaternary ammonium compounds has been shown to improve their therapeutic efficacy. Future research may focus on how the unique structure of Ammonium 1,4-didecyl sulphonatosuccinate can be harnessed to improve the stability and drug-loading capacity of liposomes, potentially through favorable interactions with the lipid components. nih.gov

Novel Applications in Enhanced Oil Recovery and Environmental Remediation Technologies

The surface-active properties of Ammonium 1,4-didecyl sulphonatosuccinate make it a strong candidate for applications in both the energy and environmental sectors.

Enhanced Oil Recovery (EOR): Surfactant flooding is a chemical EOR technique aimed at recovering residual oil trapped in reservoirs after primary and secondary recovery methods. youtube.com The primary mechanism by which surfactants enhance oil recovery is the reduction of interfacial tension (IFT) between oil and water, which mobilizes trapped oil ganglia. nih.govosti.gov Dialkyl sulfosuccinates are known to be effective in reducing IFT. nih.gov Another important mechanism is wettability alteration, where the surfactant adsorbs onto the rock surface, changing it from oil-wet to water-wet, which facilitates the displacement of oil by water. researchgate.netmdpi.com The specific molecular architecture of Ammonium 1,4-didecyl sulphonatosuccinate, featuring both anionic and cationic moieties, may offer unique advantages in interacting with reservoir rocks and crude oils of varying compositions.

Environmental Remediation: Surfactant-enhanced remediation is a promising technology for cleaning up soils and groundwater contaminated with hydrophobic organic compounds, such as petroleum hydrocarbons. mdpi.commdpi.com The mechanism involves the surfactant increasing the apparent solubility of the contaminant in the aqueous phase through micellar solubilization, thereby facilitating its removal. mdpi.com Studies have shown that anionic surfactants can be effective in desorbing petroleum hydrocarbons from soil particles. nih.gov The application of Ammonium 1,4-didecyl sulphonatosuccinate in soil washing and groundwater flushing could provide an efficient means of remediating sites contaminated with oils and other non-aqueous phase liquids (NAPLs). pcimag.comnih.gov

Development of Sustainable Synthesis and Degradation Strategies

As with all chemical products, the development of environmentally benign synthesis and degradation pathways for Ammonium 1,4-didecyl sulphonatosuccinate is of paramount importance.

Sustainable Synthesis: The conventional synthesis of sulfosuccinates involves a two-step process: esterification of maleic anhydride (B1165640) with an alcohol, followed by sulfonation. researchgate.netresearchgate.net A sustainable approach to the synthesis of Ammonium 1,4-didecyl sulphonatosuccinate would focus on the use of renewable feedstocks, green solvents, and energy-efficient catalytic processes. For instance, the use of solid acid catalysts like Amberlyst-15 has been shown to be effective and recyclable in the synthesis of dioctyl sodium sulfosuccinate (B1259242). researchgate.net The synthesis of the ammonium salt could be achieved through a subsequent ion exchange step or by direct neutralization with ammonia (B1221849) or an ammonium salt.

Degradation Strategies: The biodegradability of surfactants is a critical factor in their environmental acceptance. Studies on the biodegradation of dialkyl sulfosuccinates have shown that the structure of the alkyl chain plays a significant role. scispace.com The presence of branching in the alkyl chain can affect the rate and extent of biodegradation. scispace.com Research on the biodegradation of branched-chain dodecylbenzene (B1670861) sulfonates suggests that microorganisms can evolve novel catabolic pathways to break down these complex molecules. scispace.com The proposed biodegradation pathway for dialkyl sulfosuccinates involves the initial hydrolysis of the ester linkages, followed by the degradation of the resulting succinate (B1194679) and alcohol moieties. scispace.com The sulfonate group is typically removed at a later stage.

Advanced Spectroscopic and Imaging Techniques for In Situ Studies

To fully understand and optimize the performance of Ammonium 1,4-didecyl sulphonatosuccinate in its various applications, advanced analytical techniques are required for in-situ characterization.

Advanced Spectroscopic Techniques: Techniques such as fluorescence spectroscopy can be used to study the aggregation behavior of surfactants and their interaction with polymers and surfaces in real-time. rsc.org For applications in porous media, such as EOR or soil remediation, in-situ spectroscopic methods are invaluable for understanding the transport and adsorption of the surfactant under reservoir or soil conditions. researchgate.netrsc.org These techniques can provide molecular-level information on the conformation and orientation of the adsorbed surfactant molecules.

Q & A

Q. What statistical approaches validate reproducibility in multi-laboratory studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.